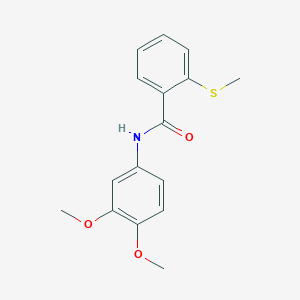![molecular formula C16H21F3N2O B5786619 1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5786619.png)
1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as TFP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TFP belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities. In
Mecanismo De Acción
The exact mechanism of action of 1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood. However, studies suggest that 1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine interacts with multiple targets in the cell, including ion channels, receptors, and enzymes. 1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to inhibit voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. 1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has also been found to modulate the activity of GABA receptors, which are the main inhibitory neurotransmitter receptors in the brain.
Biochemical and Physiological Effects:
1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to have multiple biochemical and physiological effects. In cancer cells, 1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. 1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine also inhibits the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins and play a role in cancer cell invasion and metastasis. In the brain, 1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine modulates the activity of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its activity can be easily measured using various assays. 1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine also has a high affinity for its targets, which makes it a potent inhibitor. However, 1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has some limitations as well. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. 1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine also has low solubility in water, which can limit its use in some assays.
Direcciones Futuras
There are several future directions for research on 1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to elucidate the mechanism of action of 1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine and to optimize its efficacy and safety. Another area of research is its potential as a treatment for psychiatric disorders. 1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has shown promising results in preclinical studies, but more research is needed to determine its efficacy and safety in humans. Additionally, 1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine can be used as a tool compound to study the function of ion channels and neurotransmitter receptors, which can lead to the discovery of new drug targets.
Métodos De Síntesis
The synthesis of 1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves the reaction of 1-(2,2-dimethylpropanoyl)piperazine with 3-(trifluoromethyl)benzaldehyde in the presence of a catalyst. The reaction proceeds under mild conditions and yields 1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine as a white crystalline solid. The purity of 1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine can be improved by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been extensively studied for its potential therapeutic applications in various diseases. One of the main areas of research is its anticancer activity. Studies have shown that 1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has also been investigated for its antipsychotic and anxiolytic effects. It has been found to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in the pathogenesis of psychiatric disorders.
Propiedades
IUPAC Name |
2,2-dimethyl-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O/c1-15(2,3)14(22)21-9-7-20(8-10-21)13-6-4-5-12(11-13)16(17,18)19/h4-6,11H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIAGKXHQPTFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-allyl-5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5786543.png)
![N-[2-(dimethylamino)ethyl]-3-nitrobenzamide](/img/structure/B5786550.png)
![N'-[(2,3-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5786557.png)
![3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5786561.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-tetrazole](/img/structure/B5786569.png)
![1-{3-[(4-methylphenyl)thio]propanoyl}piperidine](/img/structure/B5786586.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5786599.png)
![N-[2-(4-fluorophenyl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B5786603.png)
![1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5786620.png)



![N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5786651.png)
